2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple fused rings and functional groups. The benzofuro[3,2-d]pyrimidine core would likely contribute significant aromatic character to the molecule, while the thioacetamide moiety could potentially participate in hydrogen bonding or other intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzofuro[3,2-d]pyrimidine core might be expected to exhibit the typical reactivity of aromatic systems, while the thioacetamide moiety could potentially undergo reactions involving the sulfur atom or the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, the presence of the thioacetamide moiety could potentially influence the compound’s solubility, while the aromatic character of the benzofuro[3,2-d]pyrimidine core might affect its stability and reactivity .Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Antimicrobial Activity : A study explores the synthesis of new heterocycles incorporating the antipyrine moiety, which are then evaluated for antimicrobial properties. Although not directly matching your query, this research highlights the potential of structurally complex heterocycles in developing new antimicrobial agents. The synthesized compounds demonstrated varied levels of antimicrobial effectiveness, showcasing the importance of structural diversity in drug discovery efforts (Bondock et al., 2008).
Future Directions
properties
IUPAC Name |
2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S/c1-15-11-16(2)13-17(12-15)26-21(29)14-32-25-27-22-19-9-5-6-10-20(19)31-23(22)24(30)28(25)18-7-3-4-8-18/h5-6,9-13,18H,3-4,7-8,14H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOSRHKOVKFZHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide |
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